molecular formula C19H18FN5O2 B3816589 (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol

(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol

Número de catálogo B3816589
Peso molecular: 367.4 g/mol
Clave InChI: PEVDRCVYTQPBOF-ZWKOTPCHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol, also known as TAK-659, is a potent and selective inhibitor of the enzyme spleen tyrosine kinase (SYK). SYK is a cytoplasmic protein tyrosine kinase that is involved in the signaling pathways of various immune cells, including B cells, T cells, and mast cells. Inhibition of SYK has been shown to have therapeutic potential in a variety of immune-related diseases, including autoimmune disorders, allergies, and cancer.

Mecanismo De Acción

(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol binds to the ATP-binding site of SYK, preventing its activation and subsequent downstream signaling. This leads to the inhibition of immune cell activation and proliferation, as well as the suppression of inflammatory responses. In addition, (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol has been shown to induce apoptosis in cancer cells through the inhibition of SYK-mediated survival pathways.
Biochemical and physiological effects:
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of immune cell activation and proliferation, the suppression of inflammatory responses, and the induction of apoptosis in cancer cells. In addition, (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol is its selectivity for SYK, which reduces the risk of off-target effects. In addition, (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol has been shown to have good pharmacokinetic properties, making it a suitable candidate for oral administration. However, one limitation of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol is its relatively low solubility, which may affect its bioavailability and efficacy in certain experimental settings.

Direcciones Futuras

There are several potential future directions for the research and development of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol. One area of interest is the use of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy, to enhance its efficacy in cancer treatment. Another area of interest is the investigation of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol in other immune-related diseases, such as multiple sclerosis and inflammatory bowel disease. Finally, further optimization of the synthesis and formulation of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol may lead to improved efficacy and bioavailability in clinical settings.

Aplicaciones Científicas De Investigación

(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol has been extensively studied in preclinical models of various immune-related diseases. In vitro studies have shown that (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol inhibits SYK activity in a dose-dependent manner, leading to the inhibition of downstream signaling pathways involved in immune cell activation and proliferation. In vivo studies have demonstrated the efficacy of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol in models of autoimmune disorders, such as rheumatoid arthritis and lupus, as well as in models of cancer and allergic diseases.

Propiedades

IUPAC Name

[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2/c20-15-5-1-13(2-6-15)17-9-10-24(11-18(17)26)19(27)14-3-7-16(8-4-14)25-12-21-22-23-25/h1-8,12,17-18,26H,9-11H2/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVDRCVYTQPBOF-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)O)C(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)O)C(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol
Reactant of Route 3
Reactant of Route 3
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol
Reactant of Route 4
Reactant of Route 4
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol
Reactant of Route 6
Reactant of Route 6
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.